molecular formula C10H10N2O4S B8530520 Acetic acid, [[(2-phenylethenyl)sulfonyl]hydrazono]-

Acetic acid, [[(2-phenylethenyl)sulfonyl]hydrazono]-

Cat. No.: B8530520
M. Wt: 254.26 g/mol
InChI Key: JBHXFTDISDZWEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid, [[(2-phenylethenyl)sulfonyl]hydrazono]- is a compound that combines the properties of glyoxylic acid and beta-styrenesulfonylhydrazone. Glyoxylic acid is an important aldo-acid widely used in fine organic synthesis, pharmaceuticals, food, and perfume industries . The combination with beta-styrenesulfonylhydrazone introduces unique chemical properties that make this compound valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetic acid, [[(2-phenylethenyl)sulfonyl]hydrazono]- typically involves the reaction of glyoxylic acid with beta-styrenesulfonylhydrazine under controlled conditions. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the hydrazone linkage . The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of Acetic acid, [[(2-phenylethenyl)sulfonyl]hydrazono]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as crystallization, extraction, and chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [[(2-phenylethenyl)sulfonyl]hydrazono]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted hydrazones. These products have significant applications in pharmaceuticals and organic synthesis .

Scientific Research Applications

Acetic acid, [[(2-phenylethenyl)sulfonyl]hydrazono]- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Acetic acid, [[(2-phenylethenyl)sulfonyl]hydrazono]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The hydrazone group can form stable complexes with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H10N2O4S

Molecular Weight

254.26 g/mol

IUPAC Name

2-(2-phenylethenylsulfonylhydrazinylidene)acetic acid

InChI

InChI=1S/C10H10N2O4S/c13-10(14)8-11-12-17(15,16)7-6-9-4-2-1-3-5-9/h1-8,12H,(H,13,14)

InChI Key

JBHXFTDISDZWEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NN=CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In this operation a suspension of 1-formyl-2-(β-styrenesulfonyl)hydrazine (4.98 g, 22 mmol) in 6 N HCl (44 cc) was stirred for 4.5 hr at 50°-55° C. After cooling a small amount of insoluble material was removed by filtration. The filtrate was added all at once to a stirred solution of glyoxylic acid monohydrate (2.4 g, 26 mmol) in water (180 cc), and stirring was continued for 3 hr. The white crystalline solid which had precipitated was collected by filtration and air dried to give 3.0 g of the product compound, m.p. 141° (dec.).
Quantity
4.98 g
Type
reactant
Reaction Step One
Name
Quantity
44 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Name
Quantity
180 mL
Type
solvent
Reaction Step Two

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